Pyridine-3-Sulfonamide Scaffold Confers Selective Carbonic Anhydrase Inhibition vs. 2- and 4-Substituted Regioisomers
The pyridine-3-sulfonamide core, which is the foundational pharmacophore of 2-(Pyridine-3-sulfonamido)acetic acid, demonstrates quantifiable and selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII). In a series of heterocyclic 4-substituted pyridine-3-sulfonamides, the scaffold achieved hCA IX Kᵢ values ranging from 19.5–652 nM, with select derivatives (e.g., compounds 15–19) exhibiting Kᵢ = 19.5–48.6 nM, which is comparable or superior to clinically used sulfonamides such as acetazolamide (AAZ), methazolamide (MZA), and ethoxzolamide (EZA) (Kᵢ = 24–50 nM) [1]. Importantly, this activity is specific to the 3-substitution pattern. Crystal structure analysis and docking studies of 2-, 3-, and 4-pyridinesulfonamides confirm that the 3-position enables optimal N⁺–H···O⁻ hydrogen bonding and catemeric assembly geometries that are not accessible with the 2- or 4-substituted analogs [2][3].
| Evidence Dimension | Carbonic Anhydrase hCA IX Inhibition Potency (Kᵢ, nM) |
|---|---|
| Target Compound Data | Representative pyridine-3-sulfonamides (e.g., 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides) achieve Kᵢ = 19.5–48.6 nM [1] |
| Comparator Or Baseline | Clinically used sulfonamides: Acetazolamide (AAZ), Methazolamide (MZA), Ethoxzolamide (EZA), Dichlorophenamide (DCP), Indisulam (IND) exhibit Kᵢ = 24–50 nM [1] |
| Quantified Difference | Comparable or superior potency (e.g., compound 15: Kᵢ = 19.5 nM vs. AAZ Kᵢ = 25 nM) [1] |
| Conditions | In vitro fluorometric stopped-flow CO₂ hydration assay using recombinant human CA isozymes I, II, IX, and XII [1] |
Why This Matters
Procurement of 2-(Pyridine-3-sulfonamido)acetic acid provides the validated pyridine-3-sulfonamide scaffold for developing selective tumor-associated CA inhibitors, a profile not documented for the 2- or 4-substituted regioisomers.
- [1] Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701–710. View Source
- [2] Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystals, 2018, 8(3), 126. View Source
- [3] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 2025, 26(8), 3817. View Source
